Ruzasvir

Antiviral potency Pan-genotypic EC50

Ruzasvir (MK-8408) delivers picomolar pan-genotypic NS5A inhibition (EC50 1–4 pM across HCV GT1–7), retaining potency against key RASs including Y93H and L31M. C-CREST trials demonstrated 94% SVR12 in GT2 patients vs. 60–69% for elbasvir-based regimens. Its flat mutant profile, synergistic interaction with NS3/4A and NS5B inhibitors, and superior resistance barrier make it the definitive NS5A inhibitor for pan-genotypic DAA research, GT2-focused studies, and salvage regimen development. Procure high-purity Ruzasvir for reproducible HCV resistance surveillance.

Molecular Formula C49H55FN10O7S
Molecular Weight 947.1 g/mol
CAS No. 1613081-64-3
Cat. No. B610607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuzasvir
CAS1613081-64-3
SynonymsRuzasvir;  MK-8408;  MK 8408;  MK8408; 
Molecular FormulaC49H55FN10O7S
Molecular Weight947.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC
InChIInChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1
InChIKeyAXWDHVUJXNOWCC-RAEGKSCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ruzasvir (MK-8408, CAS 1613081-64-3) – A Pan-Genotypic HCV NS5A Inhibitor with Optimized Resistance Profile for Research and Development


Ruzasvir (MK-8408), a tetracyclic indole-core inhibitor of hepatitis C virus (HCV) nonstructural protein 5A (NS5A), was developed to improve upon the potency and resistance barrier of earlier compounds [1]. It exhibits picomolar in vitro efficacy against HCV genotypes 1 through 7 and possesses a "flat" mutant profile, maintaining significant activity against many common resistance-associated substitutions (RASs) [2].

Why In-Class Substitution of Ruzasvir is Scientifically Unjustified


NS5A inhibitors exhibit highly variable antiviral potency across HCV genotypes and differential susceptibility to resistance-associated substitutions [1]. While compounds like elbasvir, ledipasvir, velpatasvir, and pibrentasvir share the same molecular target, their efficacy against specific genotypes and RASs differs dramatically [2]. For instance, elbasvir shows a >1,000-fold potency differential between GT2a and GT2b, whereas ruzasvir maintains pan-genotypic picomolar activity [2]. Simply substituting one NS5A inhibitor for another without empirical evidence risks suboptimal viral suppression or outright treatment failure, particularly in genotype 2 infections and in populations harboring baseline RASs. The quantitative evidence below substantiates why ruzasvir warrants distinct consideration in procurement and experimental design.

Ruzasvir Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Pan-Genotypic Picomolar Potency: Ruzasvir vs. Early NS5A Inhibitors

Ruzasvir demonstrates picomolar potency across all major HCV genotypes, a profile not uniformly achieved by earlier NS5A inhibitors. In replicon assays, ruzasvir exhibited EC50 values of 1-4 pM against GT1-7 [1]. In contrast, elbasvir shows a pronounced genotype-dependent potency differential, with EC50 values ranging from 0.003 nM for GT2a to 3.4 nM for GT2b—a >1,000-fold difference [2].

Antiviral potency Pan-genotypic EC50

Clinical Superiority Over Elbasvir in Genotype 2 HCV: C-CREST Phase 2 Trial

In the C-CREST phase 2 trials, an 8-week regimen of grazoprevir + ruzasvir + uprifosbuvir 450 mg achieved a sustained virologic response at 12 weeks (SVR12) of 94% (15/16) in genotype 2 patients without cirrhosis. This was significantly higher than the 60-71% SVR12 rates observed in the comparator arms containing elbasvir [1].

Clinical efficacy SVR12 Genotype 2

Optimized Activity Against Common Resistance-Associated Polymorphisms (RASs)

Ruzasvir was designed with a "flat" GT1 mutant profile, retaining potent activity against many common NS5A RASs that severely compromise earlier inhibitors. In GT1a replicons, ruzasvir inhibited all common RASs except M28G [1]. For comparison, elbasvir and ledipasvir are markedly less effective against variants harboring Y93H or L31M substitutions [2].

Resistance barrier RAS Mutant profile

Additive-to-Synergistic Interaction with Key DAAs

In vitro combination studies demonstrate that ruzasvir exhibits additive to synergistic antiviral activity when paired with the NS3/4A protease inhibitor grazoprevir and the NS5B polymerase inhibitor uprifosbuvir, with no evidence of antagonism or cytotoxicity [1]. This favorable interaction profile supports its use in multi-drug regimens without compromising efficacy.

Combination therapy Synergy DAA

Recommended Application Scenarios for Ruzasvir Based on Empirical Differentiation


Development of Pan-Genotypic Fixed-Dose Combination Therapies

Given its picomolar potency across GT1-7 and favorable interaction with NS3/4A and NS5B inhibitors [1], ruzasvir is optimally suited for inclusion in pan-genotypic, all-oral DAA regimens. The clinical success of the grazoprevir/ruzasvir/uprifosbuvir combination in phase 2 trials [2] validates this approach, particularly for shortening treatment duration to 8 weeks.

Treatment of HCV Genotype 2 Infections with or without Baseline RASs

The C-CREST trial data demonstrate a clear clinical advantage for ruzasvir over elbasvir in GT2 patients (SVR12 94% vs. 60-69%) [1]. Additionally, in vitro studies confirm ruzasvir's activity against GT2 RASs at positions 28 and 31, where elbasvir shows marked potency reductions [2]. Ruzasvir is therefore the preferred NS5A inhibitor for GT2-focused research or procurement.

Salvage Therapy for Patients with Prior NS5A Inhibitor Failure

Ruzasvir's optimized activity against common RASs, including those that emerge under first-generation NS5A inhibitor pressure (e.g., Y93H, L31M), positions it as a potential component of salvage regimens [1]. Its barrier to resistance, while not absolute, is superior to earlier agents, making it a rational choice for re-treatment studies.

In Vitro Resistance Surveillance and Mechanistic Studies

The detailed characterization of ruzasvir's resistance profile, including the identification of substitutions at residues 28, 30, 31, and 93 that confer ≥100-fold potency reductions [1], makes it a valuable tool for surveillance of emerging RASs and for dissecting structure-activity relationships in NS5A inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruzasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.